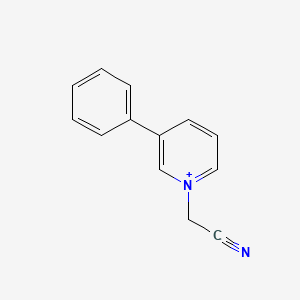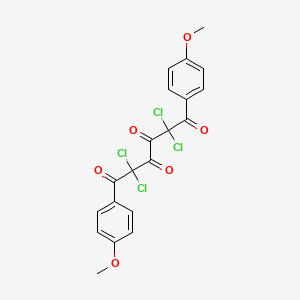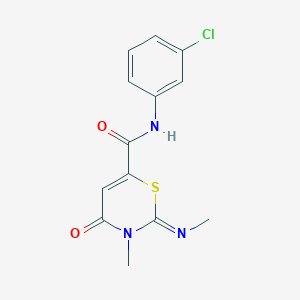![molecular formula C35H38N2O6 B11081331 N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide](/img/structure/B11081331.png)
N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple ethoxyphenyl groups and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide typically involves multiple steps:
Formation of the Ethoxyphenyl Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ethoxyphenyl acetyl intermediate.
Hydroxyacetylation: The intermediate is then subjected to hydroxyacetylation using a hydroxylating agent like hydrogen peroxide in the presence of a base such as sodium hydroxide.
Formation of Benzohydrazide: The final step involves the reaction of the hydroxyacetylated intermediate with benzohydrazide under reflux conditions in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
4-ethoxyphenylacetic acid: Used as an intermediate in organic synthesis.
Phenacetin: A pain-relieving and fever-reducing drug.
Uniqueness
N’-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide is unique due to its complex structure, which imparts distinct chemical and biological properties. Unlike simpler analogs, this compound offers multiple sites for chemical modification, making it a versatile scaffold for drug design and materials science applications.
Propiedades
Fórmula molecular |
C35H38N2O6 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
N'-[2,2-bis(4-ethoxyphenyl)-2-hydroxyacetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide |
InChI |
InChI=1S/C35H38N2O6/c1-5-41-30-19-13-26(14-20-30)25(4)37(33(38)27-11-9-8-10-12-27)36-34(39)35(40,28-15-21-31(22-16-28)42-6-2)29-17-23-32(24-18-29)43-7-3/h8-25,40H,5-7H2,1-4H3,(H,36,39) |
Clave InChI |
UBIDISCVOFAAPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)OCC)(C4=CC=C(C=C4)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)


![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)

![2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B11081272.png)
![1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11081275.png)
methanone](/img/structure/B11081283.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11081308.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11081312.png)
![(3-Chloro-4-methoxyphenyl){4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11081325.png)
![(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B11081339.png)
